SPiDER-|AGal-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

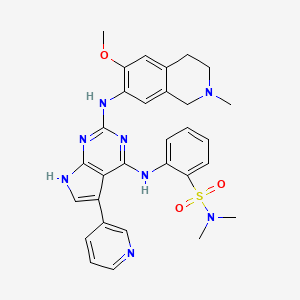

SPiDER-|AGal-2 is a fluorescent probe designed for the detection of β-galactosidase activity. This compound is particularly useful in biological research due to its high cell permeability and ability to retain within intracellular regions. The enzymatic reaction of this compound with β-galactosidase results in the formation of a quinone methide, which acts as an electrophile and reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of SPiDER-|AGal-2 involves the synthesis of a spirocyclic structure that includes a fluorophore and a β-galactosidase recognition moiety. The synthetic route typically involves the following steps:

Formation of the spirocyclic structure: This involves the reaction of a fluorophore precursor with a spirocyclic intermediate under controlled conditions.

Attachment of the β-galactosidase recognition moiety: This step involves the coupling of the spirocyclic structure with a β-galactosidase recognition group using a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Large-scale synthesis of intermediates: This involves the production of the spirocyclic intermediate and the fluorophore precursor in large quantities.

Coupling and purification: The intermediates are then coupled, and the resulting product is purified using techniques such as chromatography to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions: SPiDER-|AGal-2 primarily undergoes enzymatic reactions with β-galactosidase. The key reaction involves the hydrolysis of the β-galactosidase recognition moiety, leading to the formation of a quinone methide intermediate.

Common Reagents and Conditions:

Reagents: β-galactosidase enzyme, dimethyl sulfoxide (DMSO), Hanks’ HEPES buffer.

Conditions: The reaction is typically carried out at physiological pH and temperature (37°C).

Major Products: The major product of the reaction is a fluorescent conjugate formed by the reaction of the quinone methide intermediate with nucleophilic functional groups in nearby proteins .

Scientific Research Applications

SPiDER-|AGal-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for the detection of β-galactosidase activity in various chemical assays.

Biology: Employed in cell biology to study β-galactosidase expression in living cells, allowing for single-cell analysis due to its high cell permeability and retention.

Medicine: Utilized in medical research to detect β-galactosidase activity in tissues, which can be indicative of certain diseases or conditions.

Industry: Applied in industrial biotechnology for the detection of β-galactosidase activity in various bioprocesses

Mechanism of Action

The mechanism of action of SPiDER-|AGal-2 involves the enzymatic hydrolysis of the β-galactosidase recognition moiety by β-galactosidase. This hydrolysis results in the formation of a quinone methide intermediate, which acts as an electrophile. The quinone methide then reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates. This fluorescence allows for the detection and analysis of β-galactosidase activity at the single-cell level .

Comparison with Similar Compounds

X-gal: A widely used chromogenic substrate for β-galactosidase, which forms a blue precipitate upon hydrolysis.

C12FDG: A fluorogenic substrate for β-galactosidase that forms a fluorescent product upon hydrolysis.

Comparison: SPiDER-|AGal-2 is unique in its high cell permeability and ability to retain within intracellular regions, allowing for single-cell analysis. Unlike X-gal, which requires cell fixation, this compound can be used in live-cell imaging. Compared to C12FDG, this compound offers better retention within cells, making it more suitable for long-term studies .

Properties

Molecular Formula |

C31H33F2NO8 |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(difluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H33F2NO8/c1-3-34(4-2)17-9-10-19-22(13-17)40-28-20(31(19)18-8-6-5-7-16(18)15-39-31)11-12-21(24(28)29(32)33)41-30-27(38)26(37)25(36)23(14-35)42-30/h5-13,23,25-27,29-30,35-38H,3-4,14-15H2,1-2H3/t23-,25+,26+,27-,30-,31?/m1/s1 |

InChI Key |

IXSDUCSXUZYQII-QSKQCZHESA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)

![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)